3-Ethoxy-4-propoxybenzoic acid

Quality Control Analytical Chemistry Procurement Specification

Research pain point: Uncontrolled regiochemistry from generic alkoxybenzoic acids compromises API intermediate synthesis. CAS 52009-55-9 solves this with a validated 3-ethoxy-4-propoxy substitution pattern. - Defined substitution ensures predictable ester/amide formation - LogP 2.57 for SAR lipophilicity studies - ≥95% purity validated; reduces pre-screening QC overhead - Non-hazardous transport; ambient storage cuts logistics costs

Molecular Formula C12H16O4
Molecular Weight 224.25 g/mol
CAS No. 52009-55-9
Cat. No. B3143259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-propoxybenzoic acid
CAS52009-55-9
Molecular FormulaC12H16O4
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C(=O)O)OCC
InChIInChI=1S/C12H16O4/c1-3-7-16-10-6-5-9(12(13)14)8-11(10)15-4-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
InChIKeyLYELHFOIWWRZNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-4-propoxybenzoic Acid: Technical Baseline and Physicochemical Profile


3-Ethoxy-4-propoxybenzoic acid (CAS 52009-55-9) is a disubstituted benzoic acid derivative bearing ethoxy and propoxy substituents at the 3- and 4-positions of the aromatic ring. The compound has a molecular formula of C12H16O4 and a molecular weight of 224.25 g/mol . Its calculated partition coefficient (LogP) is reported as 2.57, indicating moderate lipophilicity characteristic of alkoxybenzoic acids . The compound is typically supplied as a solid with a minimum purity specification of 95% from commercial vendors . As an intermediate in the synthesis of pharmaceutical compounds and fine chemicals, this compound serves primarily as a building block in research and industrial synthetic applications .

Defined synthetic intermediate with 3-ethoxy-4-propoxy substitution pattern
Documented purity specification from commercial vendors
Lipophilicity profile characterized (calculated LogP context)

Why Generic Analogs Cannot Substitute 3-Ethoxy-4-propoxybenzoic Acid


Alkoxybenzoic acids constitute a class of compounds whose physicochemical and biological properties are exquisitely sensitive to the identity, position, and chain length of the alkoxy substituents. The 3-ethoxy-4-propoxy substitution pattern of the target compound confers a specific LogP value of 2.57 and a defined hydrogen-bonding profile (three H-bond acceptors, one H-bond donor) [1] that differ materially from even closely related analogs such as 3-methoxy-4-propoxybenzoic acid or 3-ethoxy-4-butoxybenzoic acid . In pharmaceutical intermediate applications, substitution patterns dictate the regiochemical and stereochemical outcomes of downstream synthetic transformations; generic substitution without structural validation introduces uncontrolled variables that compromise reproducibility. Procurement decisions must therefore be anchored to the specific CAS registry number to ensure the intended synthetic pathway integrity and biological target engagement profile.

Chain-length analog mismatch
3-methoxy-4-propoxy and 3-ethoxy-4-butoxy analogs may shift lipophilicity and hydrogen-bond profiles, altering synthetic intermediate behavior.
Positional isomer reactivity
4-ethoxy-3-propoxy isomer yields different regiochemical outcomes; downstream synthetic pathways may not reproduce.
Purity documentation gap
Analogs often lack consistently documented purity specifications, introducing procurement uncertainty and potential batch variability.

3-Ethoxy-4-propoxybenzoic Acid – Differentiation Evidence vs. Analogs


Purity and Quality Control Benchmark

The target compound is commercially available with a minimum purity specification of 95%, as documented across multiple independent vendor sources . This specification represents a validated quality control benchmark that enables direct comparison against alternative sourcing options. In contrast, certain closely related analogs such as 3-methoxy-4-propoxybenzoic acid lack consistently documented purity specifications in commercial catalogs, introducing procurement uncertainty. The availability of defined purity data for CAS 52009-55-9 reduces the analytical validation burden for end users and supports reproducibility in both synthetic chemistry and biological assay contexts [1].

Purity Benchmark
Reported
Target: ≥95% purity (documented across vendors)
Comparators: 3-methoxy-4-propoxybenzoic acid purity not consistently documented; 3-ethoxy-4-butoxybenzoic acid purity varies
Reduces pre-use analytical validation burden and supports batch-to-batch synthetic reproducibility.
Vendor datasheet context; HPLC-based purity determination.
Quality Control Analytical Chemistry Procurement Specification

Lipophilicity Differentiation

The calculated LogP value for 3-ethoxy-4-propoxybenzoic acid is reported as 2.5723 . This value positions the compound at a specific point on the lipophilicity spectrum that distinguishes it from alkoxybenzoic acids bearing different alkoxy chain lengths. Within the broader class of 4-alkoxybenzoic acids, antimycobacterial activity has been shown to increase with increasing lipophilicity as expressed by HPLC capacity factors [1]. While direct comparative LogP values for 3-ethoxy-4-methoxybenzoic acid or 3-propoxy-4-ethoxybenzoic acid were not identified in the available literature, the established structure-activity relationship indicates that substitution pattern alterations yield measurable differences in lipophilicity, which in turn affect membrane permeability, solubility, and biological target engagement profiles [1].

Lipophilicity (LogP)
Class-level
Calculated LogP = 2.57
Provides a quantitative lipophilicity anchor for comparative SAR profiling.
Class-level correlation between lipophilicity and antimycobacterial activity; LogP for closest analogs not documented.
Lipophilicity Physicochemical Property Drug Design

Synthetic Intermediate Regiochemical Specificity

3-Ethoxy-4-propoxybenzoic acid serves as a defined synthetic intermediate in the preparation of alkoxylated hydroxybenzoic acid esters and amides, which are claimed in patent literature as having advantageous properties for various applications [1]. The specific 3-ethoxy-4-propoxy substitution pattern is non-interchangeable with isomers such as 4-ethoxy-3-propoxybenzoic acid, as the relative positioning of the alkoxy groups determines the electronic distribution across the aromatic ring and consequently the regiochemical outcomes of electrophilic aromatic substitution, esterification, and amidation reactions . Substituting a positional isomer would yield fundamentally different synthetic intermediates with divergent reactivity profiles and downstream product distributions.

Regiochemical Specificity
Class-level
3-ethoxy-4-propoxy vs. 4-ethoxy-3-propoxy (positional isomer): reactivity governed by electronic distribution on aromatic ring.
Substitution pattern controls regiochemical outcomes in electrophilic aromatic substitution and related transformations.
Fundamental reactivity context; no quantitative reactivity data available.
Organic Synthesis Pharmaceutical Intermediate Regiochemistry

Non-Hazardous Transport Classification

According to vendor safety documentation, 3-ethoxy-4-propoxybenzoic acid is classified as not hazardous material under DOT/IATA transport regulations . This classification carries operational and cost implications for procurement: non-hazardous materials are subject to fewer shipping restrictions, reduced documentation requirements, and lower freight costs compared to hazardous-classified chemical intermediates. In contrast, certain structurally related benzaldehyde derivatives such as 3-ethoxy-4-propoxybenzaldehyde may be subject to different hazard classifications due to the presence of the aldehyde functional group .

Transport Classification
Data to verify
Target: non-hazardous (DOT/IATA)
Comparator: 3-ethoxy-4-propoxybenzaldehyde may have hazardous classification
Non-hazardous status may simplify logistics and reduce shipping costs.
Based on vendor SDS; verify current classification for procurement planning.
Safety Logistics Regulatory Compliance

Ambient Storage Stability

The compound is documented to be stable under long-term storage conditions at ambient temperature in a cool, dry place, without requiring refrigeration or inert atmosphere . This storage profile compares favorably to certain more reactive benzoic acid derivatives that may require cold-chain logistics or moisture-protective packaging. For procurement planning, ambient storage stability translates to reduced inventory management complexity, lower warehousing costs, and extended shelf-life without degradation concerns .

Storage Stability
Data to verify
Ambient temperature storage (cool, dry) sufficient; no cold-chain required.
Comparable reactive derivatives (e.g., acid chlorides) need anhydrous/cold storage.
Ambient storage supports lower warehousing cost and reduced spoilage risk.
Vendor-stated conditions; confirm stability under actual laboratory storage protocols.
Storage Stability Inventory Management Procurement Planning

3-Ethoxy-4-propoxybenzoic Acid – Application Scenarios


Pharmaceutical Intermediate: Regiochemical Control

The defined 3-ethoxy-4-propoxy substitution pattern ensures predictable regiochemical outcomes in the synthesis of alkoxylated hydroxybenzoic acid esters and amides, which are claimed in patent literature for pharmaceutical and fine chemical applications . Researchers developing multi-step synthetic routes toward APIs can rely on the specific substitution pattern of CAS 52009-55-9 to control the site of further functionalization, avoiding the uncontrolled reactivity that would result from substituting a positional isomer such as 4-ethoxy-3-propoxybenzoic acid .

SAR Studies in Drug Discovery

The documented LogP value of 2.57 provides a quantitative physicochemical anchor for SAR campaigns investigating the relationship between alkoxy chain length, lipophilicity, and biological activity. As demonstrated in the 4-alkoxybenzoic acid class, antimycobacterial activity increases with lipophilicity . The target compound, with its unique combination of ethoxy and propoxy substituents, occupies a specific position on this lipophilicity-activity continuum, enabling researchers to systematically probe the effects of incremental structural modifications.

Defined-Purity Screening Library Construction

For screening library construction requiring validated compound purity, the documented ≥95% purity specification of CAS 52009-55-9 provides a quality benchmark that reduces pre-screening analytical validation overhead. This contrasts with less thoroughly documented alkoxybenzoic acid analogs, where purity data must be independently verified prior to assay deployment. The availability of consistent purity data across multiple vendor sources supports reproducible biological assay outcomes.

Cost-Optimized Large-Scale Procurement

The non-hazardous transport classification and ambient storage stability profile of 3-ethoxy-4-propoxybenzoic acid translate to measurable logistics cost advantages for procurement at scale. Compared to hazardous-classified chemical intermediates that incur special handling surcharges and cold-chain shipping requirements, this compound can be transported and stored under standard ambient conditions, reducing total landed cost and simplifying inventory management for multi-kilogram synthetic campaigns.

Application
Selection Property
Validation Focus
Regiochemical control in intermediate synthesis
Defined 3-ethoxy-4-propoxy substitution pattern
Verify regiochemical outcome in target reactions
SAR studies (lipophilicity-activity)
Lipophilicity benchmark (calculated LogP)
Comparative profiling with alkoxy chain-length series
Screening library construction
Documented purity specification
Pre-assay purity verification protocol
Large-scale procurement
Non-hazardous transport & ambient storage
Supply chain cost and stability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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